molecular formula C12H16BClFNO2 B13938677 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B13938677
M. Wt: 271.52 g/mol
InChI Key: HXCHYCONAMVNIJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine typically involves a two-step substitution reaction. Initially, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reacted with triethylamine in dichloromethane under ice bath conditions. This is followed by the addition of isovaleryl chloride at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to maintain consistency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine primarily undergoes substitution reactions. It is a key reagent in Suzuki–Miyaura coupling reactions, where it reacts with various electrophiles in the presence of a palladium catalyst to form carbon-carbon bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Its combination of chloro and fluoro substituents, along with the boronic ester group, makes it a versatile and valuable reagent in organic synthesis .

Properties

Molecular Formula

C12H16BClFNO2

Molecular Weight

271.52 g/mol

IUPAC Name

4-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6H,16H2,1-4H3

InChI Key

HXCHYCONAMVNIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)N)Cl

Origin of Product

United States

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